molecular formula C19H14N2O3 B12948569 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid

2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B12948569
M. Wt: 318.3 g/mol
InChI Key: HXLYVWDEHNLSIK-DHDCSXOGSA-N
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Description

2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of isatins with malononitriles in the presence of a catalyst such as piperidine acetate, DBU, Al2O3, or chitosan . Another method utilizes microwave irradiation or iodine at elevated temperatures to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry principles. For example, an electro-organic green synthesis method using molecular iodine as a catalyst has been developed. This method involves the reaction of isatin derivatives with malononitrile and iodine at room temperature, resulting in high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include highly functionalized spiroisoxazolidines, aminoalcohols, and spirolactones .

Mechanism of Action

The mechanism of action of 2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles in biological systems . This interaction can lead to the inhibition of specific enzymes or the modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((2-Oxoindolin-3-ylidene)methyl)-1H-indol-1-yl)acetic acid is unique due to its combination of an indole ring with an oxindole moiety, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-[3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C19H14N2O3/c22-18(23)11-21-10-12(13-5-2-4-8-17(13)21)9-15-14-6-1-3-7-16(14)20-19(15)24/h1-10H,11H2,(H,20,24)(H,22,23)/b15-9-

InChI Key

HXLYVWDEHNLSIK-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)C(=O)N2

Origin of Product

United States

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